5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate
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Overview
Description
5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate is a complex organic compound characterized by the presence of a trifluoromethylsulfonyl group and a pivalate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethanesulfonic anhydride as a reagent to introduce the trifluoromethylsulfonyl group under controlled conditions . The reaction conditions often require the use of a base such as pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxidized or reduced forms of the compound .
Scientific Research Applications
5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to the modulation of biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-(((Trifluoromethyl)sulfonyl)oxy)-7,8-dihydronaphthalen-2-yl pivalate: This compound shares a similar structure but differs in the core aromatic system.
Trifluoromethylsulfonyl-containing compounds: These compounds have similar functional groups but may vary in their overall structure and properties.
Uniqueness
5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethylsulfonyl group and the pivalate ester imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C16H17F3O6S |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
[5-(trifluoromethylsulfonyloxy)-2,3-dihydro-1-benzoxepin-8-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H17F3O6S/c1-15(2,3)14(20)24-10-6-7-11-12(5-4-8-23-13(11)9-10)25-26(21,22)16(17,18)19/h5-7,9H,4,8H2,1-3H3 |
InChI Key |
RJAZDHBWFKYXRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=CCCO2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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